molecular formula C14H14BrNO2S B5702778 [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid

Número de catálogo B5702778
Peso molecular: 340.24 g/mol
Clave InChI: JKQXVWLOZXGEDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, also known as BQ-123, is a peptide that belongs to the endothelin family. It is a potent and selective antagonist of endothelin-1 (ET-1) receptors, which are involved in the regulation of blood pressure, vascular tone, and cell growth. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal disorders.

Mecanismo De Acción

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is a selective antagonist of ET-1 receptors, which are expressed on various cell types, including vascular smooth muscle cells, endothelial cells, and renal tubular cells. ET-1 is a potent vasoconstrictor and mitogen that is produced by endothelial cells and other cell types. It binds to ET-1 receptors and activates various signaling pathways that regulate vascular tone, cell growth, and inflammation. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid blocks the binding of ET-1 to its receptors and inhibits the downstream signaling pathways, leading to vasodilation, reduced cell growth, and anti-inflammatory effects.
Biochemical and Physiological Effects
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to reduce blood pressure, improve vascular function, and increase renal blood flow in animal models of hypertension and renal failure. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has also been shown to reduce pulmonary artery pressure and improve exercise capacity in patients with pulmonary hypertension. Additionally, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have anti-inflammatory effects and reduce oxidative stress in animal models of cardiovascular and renal diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a well-characterized and selective antagonist of ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological and pathological processes. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is also available in pure and homogeneous form, which allows for accurate dosing and reproducible results. However, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has some limitations for lab experiments. It is a peptide that is susceptible to degradation by proteases and may require special handling and storage conditions. Additionally, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of results.

Direcciones Futuras

There are several future directions for the study of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid. One area of research is the development of more potent and selective ET-1 receptor antagonists that may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of ET-1 in various diseases, such as atherosclerosis, diabetes, and cancer. Additionally, the use of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid in combination with other drugs or therapies may have synergistic effects and improve outcomes in patients with cardiovascular and renal diseases. Finally, the development of new methods for the delivery of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, such as nanoparticles or gene therapy, may improve its pharmacokinetics and increase its therapeutic potential.

Métodos De Síntesis

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a resin support, and the amino acids are added one by one in a stepwise manner. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed by coupling the amino acids using a coupling reagent. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is typically synthesized using SPPS, which yields a pure and homogeneous product.

Aplicaciones Científicas De Investigación

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various cardiovascular and renal disorders. It has been shown to have a beneficial effect on blood pressure, vascular tone, and renal function in animal models of hypertension, heart failure, and renal failure. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has also been investigated for its potential use in the treatment of pulmonary hypertension, a rare and life-threatening disease characterized by high blood pressure in the lungs.

Propiedades

IUPAC Name

2-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-3-10-8(2)16-12-5-4-9(15)6-11(12)14(10)19-7-13(17)18/h4-6H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXVWLOZXGEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.